![molecular formula C17H18N2O5 B060545 Boc-Trp-N-carboxyanhydride CAS No. 175837-77-1](/img/structure/B60545.png)
Boc-Trp-N-carboxyanhydride
Overview
Description
Boc-Trp-N-carboxyanhydride, also known as Boc-Trp-NCA, is an amino acid derivative that has garnered significant attention in peptide synthesis . This white crystalline powder is soluble in organic solvents and serves as a crucial precursor for synthesizing peptides and proteins used in diverse scientific research applications .
Synthesis Analysis
To initiate peptide synthesis, Boc-Trp-N-carboxyanhydride acts as a precursor. It becomes activated when a nucleophile, such as an amine or a thiol, is added, leading to the formation of a peptide bond . This process is crucial in the realm of peptide synthesis .Molecular Structure Analysis
The empirical formula of Boc-Trp-N-carboxyanhydride is C17H18N2O5 . It has a molecular weight of 330.34 .Chemical Reactions Analysis
In the context of peptide synthesis, Boc-Trp-NCA plays a prominent role. It acts as a precursor and becomes activated when a nucleophile, such as an amine or a thiol, is added, leading to the formation of a peptide bond .Physical And Chemical Properties Analysis
Boc-Trp-N-carboxyanhydride is a faintly beige powder . It has a melting point of 139 °C . Its specific rotation is +77.9° (C=1 in THF) . The carbon content is 61.93%, the hydrogen content is 5.57%, and the nitrogen content is 8.48% .Scientific Research Applications
Chiral Resolution of Amino Acids
Boc-Trp-N-carboxyanhydride is used for molecularly imprinted polymers (MIPs) which enable the chiral resolution of amino acids. The polymers recognize Boc-l-Trp by its molecular shape, aiding in enantioseparation (Haginaka & Kagawa, 2004).
Peptide Synthesis
It is used in environmentally benign peptide synthesis methods. For instance, a methodology for peptide bond synthesis avoids toxic solvents and reactants by using Boc-protected α-amino acid N-carboxyanhydrides (Bonnamour, Métro, Martínez, & Lamaty, 2013).
Protein Studies
Boc-Trp is used as a model for Trp residues in proteins to study oxidative modifications by peroxynitrite (Kato, Kawakishi, Aoki, Itakura, & Osawa, 1997).
Controlled Drug Release
In biodegradable microspheres for drug delivery, poly(d,l-lactic-co-glycolic acid) is chemically conjugated to a model drug using Boc-Trp-N-carboxyanhydride (Oh, Nam, Lee, & Park, 1999).
Conformational Analysis of Peptides
It is used in the conformational analysis of peptides to understand their biological activity. For example, Boc‐Trp‐(N‐Me)Nle‐Asp‐Phe‐NH2 is a potent CCK‐B agonist, and its conformational preferences have been studied (Goudreau, Weng, & Roques, 1994).
Synthesis of Fluorescent Cationic Polymers
Methacrylate monomers with a chiral tryptophan moiety, including Boc-tryptophan methacryloyloxyethyl ester, are polymerized to create biocompatible fluorescent polymers with smart pH-responsiveness (Roy, Acharya, Chatterji, & De, 2013).
Derivatization in LC Analysis
Boc-Trp-N-carboxyanhydride is used in the derivatization of DL-amino acids for separation by liquid chromatography (Brückner & Lüpke, 1995).
Peptide-Based Drug Delivery
Boc-Trp-Leu-Trp-Leu-OMe self-assembles to form nanospheres for drug delivery, indicating its potential in designing drug delivery vehicles (Pandit, Roy, Agarwal, & Chatterjee, 2018).
Carbonic Anhydrase Inhibitors
It's used in the synthesis of water-soluble sulfonamides for potential applications in lowering intraocular pressure in glaucoma (Scozzafava, Briganti, Mincione, Menabuoni, Mincione, & Supuran, 1999).
Peptide Synthesis Methodology
The preparation and use of Boc-protected amino acid N-carboxyanhydrides in peptide synthesis are also extensively reported (Fuller, Goodman, Naider, & Zhu, 1996).
Mechanism of Action
The mechanism of action of Boc-Trp-N-carboxyanhydride involves its role as a precursor in peptide synthesis. It becomes activated when a nucleophile, such as an amine or a thiol, is added, leading to the formation of a peptide bond . The resulting peptide or protein can then undergo purification and characterization using various analytical techniques .
Future Directions
properties
IUPAC Name |
tert-butyl (4S)-4-(1H-indol-3-ylmethyl)-2,5-dioxo-1,3-oxazolidine-3-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O5/c1-17(2,3)24-16(22)19-13(14(20)23-15(19)21)8-10-9-18-12-7-5-4-6-11(10)12/h4-7,9,13,18H,8H2,1-3H3/t13-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSFZLNNHQNYZNF-ZDUSSCGKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C(C(=O)OC1=O)CC2=CNC3=CC=CC=C32 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1[C@H](C(=O)OC1=O)CC2=CNC3=CC=CC=C32 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00583404 | |
Record name | tert-Butyl (4S)-4-[(1H-indol-3-yl)methyl]-2,5-dioxo-1,3-oxazolidine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00583404 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Boc-Trp-N-carboxyanhydride | |
CAS RN |
175837-77-1 | |
Record name | tert-Butyl (4S)-4-[(1H-indol-3-yl)methyl]-2,5-dioxo-1,3-oxazolidine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00583404 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.